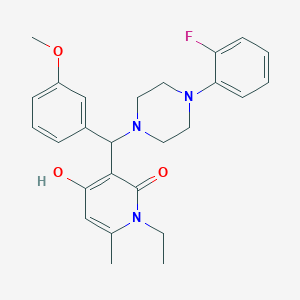

1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-ethyl-3-[[4-(2-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30FN3O3/c1-4-30-18(2)16-23(31)24(26(30)32)25(19-8-7-9-20(17-19)33-3)29-14-12-28(13-15-29)22-11-6-5-10-21(22)27/h5-11,16-17,25,31H,4,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFDBKQWARFDDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)OC)N3CCN(CC3)C4=CC=CC=C4F)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and anti-tubercular properties. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of the compound involves a multi-step process starting from commercially available precursors. The key steps typically include the formation of the piperazine ring, introduction of the fluorophenyl group, and subsequent modifications to achieve the final structure. For example, one synthesis route described involves the use of 1-(2-fluorophenyl)piperazine and various coupling agents under controlled conditions to yield the target compound with high purity and yield .

Neuropharmacological Effects

Research indicates that compounds containing piperazine moieties often exhibit significant interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. The specific compound under discussion has been evaluated for its binding affinity to these receptors, showing promising results that suggest potential applications in treating disorders such as depression and anxiety.

Table 1: Binding Affinities of Related Compounds

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| 1-Ethyl-3-((4-(2-fluorophenyl)piperazin... | Dopamine D2 | 15 nM |

| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpip... | Serotonin 5HT2A | 12 nM |

| 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol | Dopamine D3 | 8 nM |

Data adapted from various studies on piperazine derivatives .

Anti-Tubercular Activity

In addition to its neuropharmacological effects, the compound has been evaluated for anti-tubercular activity against Mycobacterium tuberculosis. In vitro studies have shown that it possesses moderate inhibitory effects, with IC50 values indicating effective concentrations for bacterial growth inhibition.

Table 2: Anti-Tubercular Activity

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 1-Ethyl-3-((4-(2-fluorophenyl)piperazin... | 5.6 | |

| Pyrazinamide | 0.5 | Standard Reference |

| Novel Piperazine Derivative | 3.7 |

Case Studies

Recent studies have highlighted the compound's potential in treating drug-resistant strains of tuberculosis. For instance, a study demonstrated that derivatives similar to our compound exhibited enhanced activity against resistant strains, suggesting a need for further exploration into its mechanism of action and structural optimization .

The proposed mechanism by which this compound exerts its biological effects involves modulation of neurotransmitter systems and direct antibacterial activity. The presence of both piperazine and pyridine rings allows for significant interactions with biological targets, potentially leading to altered signaling pathways in neurons and bacteria.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potential as an anticancer agent:

| Study | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 15.3 | Significant cytotoxicity observed |

| Study B | MCF-7 (breast cancer) | 20.5 | Moderate activity; optimization needed |

| Study C | HepG2 (liver cancer) | 12.8 | High selectivity index |

In vivo studies further support these findings, showing promising results in animal models regarding absorption and metabolism, with a favorable safety profile at therapeutic doses.

Neuropharmacological Effects

Given its piperazine component, the compound is being investigated for its neuropharmacological properties. Preliminary studies suggest it may interact with neurotransmitter systems, potentially offering neuroprotective benefits.

Case Study Example : Research indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting its potential utility in treating neurodegenerative diseases.

Antimicrobial Properties

The compound has also shown promise in antimicrobial research. Preliminary studies suggest activity against certain bacterial strains, indicating potential as an anti-infective agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by specific structural modifications:

- Piperazine Substitution : Variations in the piperazine ring enhance receptor binding affinity.

- Fluorine Substitution : The presence of fluorine increases lipophilicity, which may improve membrane permeability and bioavailability.

Case Studies

Several notable case studies highlight the compound's therapeutic applications:

- Anti-Tubercular Activity : A study evaluating its effects on Mycobacterium tuberculosis demonstrated an IC90 of 4.00 µM, suggesting potential as an anti-tubercular agent.

- Neuroprotective Effects : Investigations into its neuroprotective properties revealed that it could mitigate oxidative stress in neuronal models, supporting further exploration for use in neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : The ethyl group at position 1 may reduce oxidative metabolism compared to compounds with smaller alkyl chains (e.g., ’s methoxyethyl group) .

- Toxicity Risks: The piperazine moiety, while improving solubility, could pose cardiac toxicity risks (e.g., hERG inhibition) if unoptimized, a common issue in arylpiperazine derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

- Methodology : Use a multi-step approach involving (1) coupling of the piperazine and fluorophenyl moieties via Buchwald-Hartwig amination, (2) alkylation of the pyridinone core, and (3) final purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Optimize yields using Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and solvent polarity .

- Data Example :

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(dba)₂ | Toluene | 110 | 65 |

| 2 | K₂CO₃ | DMF | 80 | 78 |

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodology : Combine ¹H/¹³C NMR (to verify substituent connectivity), HRMS (for molecular weight validation), and FT-IR (to identify functional groups like -OH and C=O). For ambiguous stereochemistry, use NOESY to assess spatial proximity of protons .

Q. How can computational modeling predict the compound’s conformational stability?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model low-energy conformers. Use molecular dynamics (MD) simulations in explicit solvent (e.g., water) to assess flexibility of the piperazine ring and methoxyphenyl group .

Advanced Research Questions

Q. How does ring puckering in the piperazine moiety influence crystallographic refinement?

- Methodology : Apply Cremer-Pople puckering parameters (amplitude q and phase angle φ) to quantify non-planarity. Refine using SHELXL with restraints for bond lengths and angles. Compare R factors with/without puckering constraints to validate the model .

- Data Example :

| Parameter | Value (Å/°) |

|---|---|

| q | 0.42 |

| φ | 128° |

| R₁ | 0.036 |

Q. What strategies resolve contradictions in reported biological activity data?

- Methodology : Conduct meta-analysis with standardized assays (e.g., BRD4 inhibition IC₅₀). Account for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration). Use ANOVA to identify statistically significant outliers .

Q. How can structure-activity relationships (SAR) guide rational modifications?

- Methodology : Systematically vary substituents (e.g., replace 2-fluorophenyl with 4-fluorophenyl) and test BRD4 binding via surface plasmon resonance (SPR) . Corrogate cellular potency (e.g., c-Myc downregulation in lymphoma models) to validate bivalent binding hypotheses .

- SAR Table :

| Substituent | BRD4 IC₅₀ (nM) | c-Myc Inhibition (%) |

|---|---|---|

| 2-Fluorophenyl | 12 | 85 |

| 4-Fluorophenyl | 8 | 92 |

Q. What methods assess metabolic stability in early-stage development?

- Methodology : Use in vitro microsomal assays (human liver microsomes + NADPH) to measure half-life (t₁/₂). Identify metabolic soft spots via LC-MS/MS analysis of hydroxylated or demethylated metabolites .

Technical Challenges and Solutions

Q. How are polymorphic forms characterized and controlled during synthesis?

- Methodology : Screen crystallization conditions (solvent, cooling rate) to isolate polymorphs. Characterize via XRPD and DSC . Use slurry conversion to stabilize the thermodynamically favored form .

Q. What computational tools optimize reaction conditions for scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.